6-(9H-Fluoren-2-YL)hexanoic acid
Description
6-(9H-Fluoren-2-YL)hexanoic acid is a fluorene-substituted carboxylic acid derivative characterized by a hexanoic acid backbone with a 9H-fluoren-2-yl group attached at the terminal carbon. These compounds typically serve as intermediates in peptide synthesis, where the fluorenylmethoxycarbonyl (Fmoc) group acts as a protective moiety for amino groups during solid-phase synthesis . The fluorene moiety contributes to the compound’s hydrophobicity and UV activity, enabling monitoring during chromatographic purification .
Properties
CAS No. |
116971-36-9 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-(9H-fluoren-2-yl)hexanoic acid |
InChI |
InChI=1S/C19H20O2/c20-19(21)9-3-1-2-6-14-10-11-18-16(12-14)13-15-7-4-5-8-17(15)18/h4-5,7-8,10-12H,1-3,6,9,13H2,(H,20,21) |
InChI Key |
UEMKSUXPQOGDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-2-YL)hexanoic acid typically involves the reaction of fluorenyl derivatives with hexanoic acid or its derivatives. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, followed by coupling with hexanoic acid under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-2-YL)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups to the fluorenyl ring .
Scientific Research Applications
6-(9H-Fluoren-2-YL)hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-2-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various enzymes and receptors, influencing biochemical processes. The hexanoic acid chain can also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Hexanoic acid derivatives modified at the 6-position with diverse functional groups exhibit distinct physicochemical and biological properties:
Key Observations :
- Substituent Bulkiness and Lipophilicity : Piperidine and morpholine derivatives () demonstrate that bulkier, more lipophilic groups enhance biological activity, likely due to improved membrane permeability.
- Protective Groups : Boc () and Fmoc () groups offer differential stability—Boc is acid-labile, while Fmoc is base-labile, enabling orthogonal protection strategies.
- Functional Diversity : Azido () and thienylsulfanyl () groups expand applications into bioconjugation and polymer synthesis, respectively.
Physicochemical Properties
- Molecular Weight : Fmoc derivatives (e.g., 394.42 g/mol in ) are heavier than Boc analogues (231.29 g/mol in ), impacting solubility and purification.
- LogP: Hexanoic acid derivatives with hydrophobic groups (e.g., fluorenyl) exhibit higher logP values, favoring organic-phase reactions .
- Stability : Fmoc derivatives require storage at -20°C to prevent degradation , while Sulfo Sanpah () is light-sensitive due to its azido group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
